molecular formula C20H16Cl2N2O4S B3512107 N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide

N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide

Cat. No.: B3512107
M. Wt: 451.3 g/mol
InChI Key: NZJYJGPARUWSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chlorinated phenyl groups and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols .

Scientific Research Applications

N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide is unique due to its combination of chlorinated phenyl groups and a sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4S/c1-28-18-11-2-13(20(25)23-16-7-3-14(21)4-8-16)12-19(18)29(26,27)24-17-9-5-15(22)6-10-17/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJYJGPARUWSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.